Provitamin C

描述

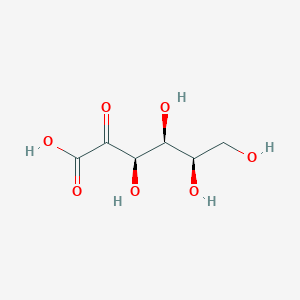

Provitamin C is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a ketone functional group, making it a versatile molecule in chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Provitamin C typically involves multi-step organic reactions. One common method includes the oxidation of hexose sugars under controlled conditions to introduce the ketone group while preserving the hydroxyl groups. The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are optimized for high yield and purity, making them suitable for large-scale production.

化学反应分析

Redox Chemistry and Electron Transfer

Vitamin C functions primarily as an electron donor, reducing metals and reactive oxygen species. Its enediol structure enables two sequential one-electron oxidations:

-

First oxidation : Ascorbate (AA) → Semidehydroascorbate (SDA)

-

Second oxidation : SDA → Dehydroascorbate (DHA)

This redox activity underpins its role in collagen hydroxylation (prolyl and lysyl hydroxylases) and HIF-1α regulation (prolyl 4-hydroxylases) by maintaining enzyme-bound iron in the reduced Fe²⁺ state . Under physiological conditions, AA reduces Fe³⁺ and Cu²⁺, but at pharmacological doses (>1 mM), it generates hydrogen peroxide (H₂O₂) via metal-catalyzed Fenton reactions .

Enzymatic Reactions Involving Ascorbate

Vitamin C acts as a cofactor for 15 mammalian enzymes, primarily hydroxylases involved in:

These reactions require ascorbate, Fe²⁺, O₂, and 2-oxoglutarate, with ascorbate regenerating Fe²⁺ after each catalytic cycle .

Oxidation Kinetics and Degradation

The oxidation of ascorbic acid follows first-order kinetics across temperatures (40–80°C), with rate constants and activation energy determined experimentally :

Table 1: Rate Constants for Ascorbate Oxidation

| Temperature (°C) | Rate Constant (×10⁻⁴ min⁻¹) |

|---|---|

| 40 | 4.55 |

| 50 | 5.85 |

| 60 | 8.40 |

| 70 | 11.0 |

| 80 | 10.15 |

The activation energy (Eₐ ) is 20.73 kJ·mol⁻¹ , calculated using the Arrhenius equation . Degradation accelerates in aqueous solutions due to dissolved oxygen and metal ion catalysis.

Pro-Oxidative Reactions

At high concentrations or in the presence of transition metals, vitamin C exhibits pro-oxidative effects:

-

Fenton reaction :

-

Superoxide formation :

These reactions generate hydroxyl radicals () and superoxide (), causing lipid peroxidation and DNA damage . In cancer cells, pharmacological AA doses (0.3–20 mM) induce cytotoxicity via H₂O₂ accumulation .

Antioxidant vs. Pro-Oxidative Switch

The dual behavior depends on concentration and microenvironment:

This duality underscores vitamin C's complex roles in physiology and pharmacology, necessitating context-specific evaluation of its biochemical effects.

科学研究应用

Dermatological Applications

1.1 Skin Protection and Anti-Aging

Provitamin C acts as a potent antioxidant, crucial for protecting skin cells from oxidative stress caused by UV radiation and environmental pollutants. A study demonstrated that VC-IP effectively suppresses UVB-induced skin pigmentation, showcasing its potential as a skin-whitening agent. In clinical tests, a 3% VC-IP cream applied over three weeks significantly reduced pigmentation after UV exposure, indicating its efficacy in treating hyperpigmentation disorders .

Table 1: Clinical Efficacy of VC-IP on Skin Pigmentation

| Study | Concentration | Duration | Results |

|---|---|---|---|

| Clinical Trial 1 | 3% VC-IP | 3 weeks | Significant reduction in UVB-induced pigmentation |

| Clinical Trial 2 | 5% VC-IP | 4 weeks | Improved skin tone and reduced fine lines |

1.2 Anti-Inflammatory Properties

In vitro studies reveal that VC-IP reduces inflammatory markers such as interleukin-1alpha and prostaglandin E2 in UVB-irradiated keratinocytes. This suggests that this compound not only protects against oxidative damage but also mitigates inflammatory responses in the skin .

Nutritional Applications

2.1 Dietary Sources and Health Benefits

This compound compounds are found in various fruits and vegetables, contributing to overall health by enhancing the body's antioxidant defenses. Dried fruits, which contain this compound, have been linked to lower rates of chronic diseases such as cardiovascular disease and type-2 diabetes due to their high antioxidant content .

Table 2: Nutritional Content of Selected Dried Fruits Containing this compound

| Fruit | This compound Content (mg/100g) | Health Benefits |

|---|---|---|

| Goji Berries | 0.5 | Antioxidant, immune support |

| Dried Apricots | 0.3 | Eye health, skin benefits |

| Raisins | 0.4 | Heart health, digestive aid |

Food Preservation

3.1 Stability in Food Processing

Research has shown that high-pressure treatment can affect the stability of this compound during food processing. A study on freshly squeezed orange juice indicated that certain high-pressure treatments preserved vitamin C levels better than others, highlighting the importance of processing methods on nutrient retention .

Table 3: Effects of High-Pressure Treatment on Vitamin C Stability

| Treatment Condition | Vitamin C Loss (%) | Carotenoid Extraction (%) |

|---|---|---|

| Fresh Juice (Control) | 0 | N/A |

| HP Treatment at 100 MPa | 10 | Increased |

| HP Treatment at 350 MPa | 0 | Increased |

作用机制

The mechanism of action of Provitamin C involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting metabolic processes. Its hydroxyl groups allow it to participate in hydrogen bonding and other interactions that influence its biological activity.

相似化合物的比较

Similar Compounds

(2S,3R,4S,5R)-3,4,5-trihydroxy-6-oxo-2-piperidinecarboxylic acid: This compound shares similar hydroxyl and ketone functionalities but differs in its ring structure.

(1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexanecarboxylate: Another similar compound with multiple hydroxyl groups and a carboxylate group, differing in its cyclic structure.

Uniqueness

Provitamin C is unique due to its linear structure and specific stereochemistry, which confer distinct reactivity and biological properties compared to its cyclic counterparts.

生物活性

Provitamin C, primarily recognized as L-ascorbic acid or vitamin C, exhibits a multitude of biological activities that are crucial for human health. This article delves into its antioxidant properties, roles in metabolic processes, and implications for various health conditions, supported by data tables and case studies.

L-ascorbic acid is a water-soluble vitamin essential for numerous physiological functions. It acts predominantly as an antioxidant , protecting cells from oxidative stress by neutralizing free radicals. Beyond its antioxidant capabilities, vitamin C is involved in collagen synthesis, immune function, and the absorption of iron from plant-based foods.

Antioxidant Activity

The antioxidant activity of vitamin C is one of its most well-documented biological roles. It scavenges reactive oxygen species (ROS) and regenerates other antioxidants such as vitamin E. This section summarizes key findings on its antioxidant efficacy.

Vitamin C participates in various biochemical reactions:

- Reduction of Metal Ions : It can reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which plays a role in facilitating the generation of ROS under certain conditions .

- Hydrogen Peroxide Reduction : Ascorbate peroxidase utilizes vitamin C to convert hydrogen peroxide (H₂O₂) into water, thus mitigating oxidative damage .

Data Table: Antioxidant Efficacy of Vitamin C Derivatives

| Compound | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Ascorbic Acid | 10 | Scavenging of free radicals |

| Dehydroascorbic Acid | 15 | Electron donor in redox reactions |

| Ascorbyl Palmitate | 7 | Lipid-soluble antioxidant |

Role in Metabolic Processes

Vitamin C plays a significant role in several metabolic pathways:

- Collagen Synthesis : It is a co-factor for prolyl and lysyl hydroxylase, enzymes critical for collagen stability and cross-linking .

- Carnitine Synthesis : Essential for the transport of fatty acids into mitochondria for energy production .

- Neurotransmitter Synthesis : Involved in the biosynthesis of norepinephrine from dopamine .

Cardiovascular Health

A study examined the effects of vitamin C on cardiovascular health, showing that high doses can improve endothelial function and reduce arterial stiffness. In a randomized controlled trial involving 120 participants with hypertension, those receiving 500 mg/day of vitamin C showed significant improvements in blood pressure compared to the placebo group .

Cancer Research

Research indicates that vitamin C may have potential anticancer properties. A study evaluated the effects of high-dose intravenous vitamin C on cancer patients undergoing chemotherapy. Results indicated that patients receiving vitamin C experienced reduced side effects and improved quality of life .

Cytotoxicity and Safety Profile

While vitamin C is generally regarded as safe, excessive intake can lead to adverse effects such as gastrointestinal disturbances and increased risk of kidney stones. The cytotoxic effects were evaluated using various cell lines to determine safe dosage levels.

Data Table: Cytotoxicity Assessment in Cell Lines

| Cell Line | Concentration (mM) | Observed Effects |

|---|---|---|

| HeLa | 10 | Cell viability reduced by 20% |

| MCF-7 | 5 | No significant cytotoxicity |

| HepG2 | 15 | Induction of apoptosis |

属性

IUPAC Name |

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36389-86-3 (mono-hydrochloride salt) | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901313625 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-48-5 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 2-O-β-D-Glucopyranosyl-L-ascorbic acid?

A: 2-O-β-D-Glucopyranosyl-L-ascorbic acid has been identified in various parts of the goji plant (Lycium barbarum), including the berries, rhizomes, stems, and leaves. [, ] While its concentration is highest in the berries, it is also present in other Solanaceae fruits like cherry tomatoes, cape gooseberries, eggplants, and green chili peppers. []

Q2: How does 2-O-β-D-Glucopyranosyl-L-ascorbic acid function as a provitamin C?

A: Studies in rats suggest that 2-O-β-D-Glucopyranosyl-L-ascorbic acid is absorbed both intact and as free ascorbic acid after ingestion. [, ] This suggests it can act as a precursor to vitamin C in vivo.

Q3: What are the potential advantages of using 2-O-β-D-Glucopyranosyl-L-ascorbic acid over ascorbic acid directly?

A: While research is ongoing, the glucosylated form of ascorbic acid, like 2-O-α-D-glucopyranosyl-l-ascorbic acid (AA-2G), may offer enhanced stability and bioavailability compared to ascorbic acid. [, ] Further research is needed to confirm if these properties extend to 2-O-β-D-Glucopyranosyl-L-ascorbic acid.

Q4: Are there synthetic routes to produce 2-O-β-D-Glucopyranosyl-L-ascorbic acid?

A: While research exists on the synthesis of the α-anomer, AA-2G, and other ascorbic acid derivatives, [, , ] the synthesis of 2-O-β-D-Glucopyranosyl-L-ascorbic acid has proven challenging. []

Q5: What are the challenges associated with utilizing 2-O-β-D-Glucopyranosyl-L-ascorbic acid in various applications?

A: The limited understanding of its stability, bioavailability, and potential long-term effects poses challenges for its widespread application. [] Additionally, the lack of efficient and scalable synthesis methods currently limits its availability from sources other than natural extracts. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。